molecular formula C14H16ClN3O B13924713 2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13924713
M. Wt: 277.75 g/mol
InChI Key: HQWTUNMOIADRSC-UHFFFAOYSA-N
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Description

2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer treatment and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate is then subjected to various derivatization reactions to introduce the desired substituents at positions 5 and 6 . The reaction conditions often involve the use of reagents like potassium t-butoxide in boiling t-butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium t-butoxide, aryl nitriles, and various oxidizing and reducing agents. The reactions are typically carried out under reflux conditions in solvents like t-butanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at position 2 .

Scientific Research Applications

2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific structure, which allows it to interact with a different set of kinases compared to other inhibitors. Its cyclohexyl and methyl substituents provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H16ClN3O/c1-9-7-12(19)18(10-5-3-2-4-6-10)13-11(9)8-16-14(15)17-13/h7-8,10H,2-6H2,1H3

InChI Key

HQWTUNMOIADRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCCC3

Origin of Product

United States

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